21aH-24-去氢荷帕-4(23),22(29)-二烯-3b,6b-二醇

描述

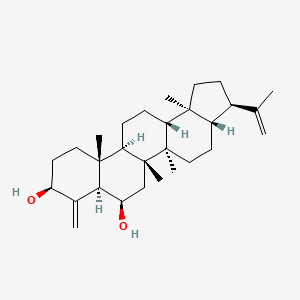

21aH-24-Norhopa-4(23),22(29)-diene-3b,6b-diol is a hopene derivative, a class of compounds known for their significant presence in petroleum and natural products. This compound represents a unique structure within the hopane series, distinguished by its norhopane skeleton, indicating the absence of a methyl group at C-24 relative to the more common hopanes.

Synthesis Analysis

Although specific synthesis details for 21aH-24-Norhopa-4(23),22(29)-diene-3b,6b-diol were not directly found, the synthesis of related hopane derivatives involves complex organic reactions. For example, hopane derivatives can be synthetically modified via selective biodegradation processes or chemical syntheses that introduce specific functional groups to the hopane skeleton (Peters et al., 1996).

Molecular Structure Analysis

The molecular structure of hopane derivatives, including 21aH-24-Norhopa-4(23),22(29)-diene-3b,6b-diol, typically features a pentacyclic triterpenoid skeleton. This compound's structure is characterized by specific stereochemistry at its various chiral centers, which significantly influences its biological and chemical properties. For instance, the configuration of stereogenic centers at C-20 and C-22 can markedly impact the biological activity of vitamin D analogues, suggesting the critical role of stereochemistry in such compounds (Flores et al., 2012).

Chemical Reactions and Properties

Hopane derivatives undergo a range of chemical reactions, including selective biodegradation in petroleum reservoirs, which can alter their structure and properties. For example, microbial removal of the C-25 methyl group from extended hopanes to generate 25-norhopanes in crude oils demonstrates the susceptibility of these compounds to biodegradation and the impact of such processes on their chemical composition (Peters et al., 1996).

科学研究应用

抗炎特性

- 来自 Fagaropsis angolensis 的去氢荷烷衍生物,包括与“21aH-24-去氢荷帕-4(23),22(29)-二烯-3b,6b-二醇”结构相关的化合物,已证明具有抗炎活性。这些化合物在脂多糖刺激的外周血单核细胞中显示出对 IL-1β 和 TNF-α 等细胞因子的显著抑制作用 (Mukavi 等人,2020)。

杀虫活性

- 从非洲赞哈树根皮中分离出的与“21aH-24-去氢荷帕-4(23),22(29)-二烯-3b,6b-二醇”密切相关的去氢荷烷被发现对豆象有毒,并能有效减少产卵。这表明它们作为天然杀虫剂的潜力 (Stevenson 等人,2016)。

蘑菇中的甾醇成分

- 对蘑菇中甾醇成分的研究已经发现了与“21aH-24-去氢荷帕-4(23),22(29)-二烯-3b,6b-二醇”结构相似的化合物。这些研究有助于了解蘑菇来源化合物的化学多样性和潜在的生物活性 (Yaoita 等人,1999)。

地质和环境研究

- 该化合物及其相关结构已在有机地球化学的背景下进行研究,特别是在了解石油储层和环境样品中的生物降解过程方面 (Peters 等人,1996)。

潜在治疗应用

- 该化合物的各种衍生物已被评估其治疗潜力,包括抗炎和细胞毒活性。这项研究对于开发新药或天然健康产品至关重要 (Wang 等人,2009)。

作用机制

Pharmacokinetics

It has been found in the root bark of zanha africana, a plant used by farmers throughout sub-saharan africa to protect stored grain from bruchid beetles . Two of the most abundant nor-hopanes, including “21aH-24-Norhopa-4(23),22(29)-diene-3b,6b-diol”, were found to be toxic to and reduced oviposition of C. maculatus in a dose-dependent manner . This suggests that the compound may have insecticidal properties, but its ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability are yet to be determined.

Result of Action

It has been observed to have toxic effects on bruchid beetles and reduce their oviposition . This suggests that the compound may interfere with the reproductive processes of these insects, but the specific molecular and cellular mechanisms are yet to be elucidated.

属性

IUPAC Name |

(3R,3aS,5aR,5bR,7R,7aR,9S,11aR,11bR,13aR,13bS)-5a,5b,11a,13b-tetramethyl-8-methylidene-3-prop-1-en-2-yl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysene-7,9-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H46O2/c1-17(2)19-10-13-26(4)20(19)11-15-28(6)23(26)8-9-24-27(5)14-12-21(30)18(3)25(27)22(31)16-29(24,28)7/h19-25,30-31H,1,3,8-16H2,2,4-7H3/t19-,20-,21-,22+,23+,24+,25+,26-,27+,28+,29+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSBVUUVGCIMTCL-BQTYIAINSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1CCC2(C1CCC3(C2CCC4C3(CC(C5C4(CCC(C5=C)O)C)O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C)[C@@H]1CC[C@]2([C@H]1CC[C@@]3([C@@H]2CC[C@H]4[C@]3(C[C@H]([C@@H]5[C@@]4(CC[C@@H](C5=C)O)C)O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H46O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

21aH-24-Norhopa-4(23),22(29)-diene-3b,6b-diol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。